N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride
Overview
Description
N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C₁₆H₂₂N₂O·HCl. It is a derivative of piperidine, featuring a benzyl group and a cyclopropyl group attached to the nitrogen atom of the piperidine ring, and a carboxamide group at the 4-position of the ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride typically involves the following steps:
Benzylamine and Cyclopropylamine Reaction: The reaction between benzylamine and cyclopropylamine forms an intermediate compound.
Piperidine Formation: The intermediate compound undergoes cyclization to form piperidine.
Carboxamide Formation: The piperidine ring is then reacted with a carboxylic acid derivative to form the carboxamide group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Derivatives with different functional groups, such as alcohols, ketones, and carboxylic acids.
Reduction Products: Reduced forms of the compound with different structural features.
Substitution Products: Compounds with various substituents on the piperidine ring.
Scientific Research Applications
N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on biological systems and pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride is similar to other piperidine derivatives, such as:
N-benzylpiperidine: Lacks the cyclopropyl group.
N-cyclopropylpiperidine: Lacks the benzyl group.
Piperidine-4-carboxamide: Lacks both the benzyl and cyclopropyl groups.
Uniqueness: The presence of both the benzyl and cyclopropyl groups in this compound gives it unique chemical and biological properties compared to its similar compounds. These groups can influence the compound's reactivity, stability, and biological activity.
Properties
IUPAC Name |
N-benzyl-N-cyclopropylpiperidine-4-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O.ClH/c19-16(14-8-10-17-11-9-14)18(15-6-7-15)12-13-4-2-1-3-5-13;/h1-5,14-15,17H,6-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOCIFIGFGVDDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C(=O)C3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.